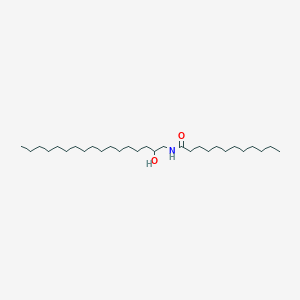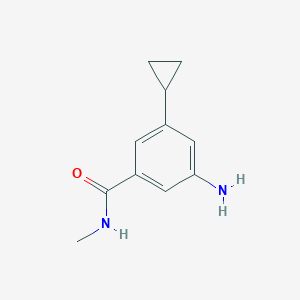
N-lauroyl-1-desoxyMethylsphinganine (M17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-lauroyl-1-desoxyMethylsphinganine, also known as N-dodecanoyl-1-desoxymethylsphinganine, is a bioactive lipid belonging to the sphingolipid family. It is commonly referred to as 1-desoxymethyldihydroceramide. This compound is notable for its role as a potent inhibitor of sphingolipid metabolism .
準備方法
Synthetic Routes and Reaction Conditions
N-lauroyl-1-desoxyMethylsphinganine is synthesized through the N-acylation of 1-desoxymethylsphinganine. The reaction involves the use of fatty acyl-CoA and ceramide synthases (CerS) as catalysts . The reaction conditions typically require a controlled environment with specific temperature and pH levels to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of N-lauroyl-1-desoxyMethylsphinganine involves large-scale synthesis using similar N-acylation processes. The compound is produced in powder form and stored at -20°C to maintain its stability and bioactivity .
化学反応の分析
Types of Reactions
N-lauroyl-1-desoxyMethylsphinganine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions vary depending on the desired product but typically involve controlled temperature, pressure, and pH levels .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of N-lauroyl-1-desoxyMethylsphinganine. These derivatives have distinct chemical properties and biological activities .
科学的研究の応用
N-lauroyl-1-desoxyMethylsphinganine has several scientific research applications, including:
Chemistry: It is used as a model compound to study sphingolipid metabolism and the effects of sphingolipid inhibitors.
Biology: It is used to investigate the role of sphingolipids in cellular processes, such as cell signaling, apoptosis, and membrane structure.
Medicine: It has potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as cancer and neurodegenerative disorders.
作用機序
N-lauroyl-1-desoxyMethylsphinganine exerts its effects by inhibiting ceramide synthases (CerS), which catalyze the acylation of sphingoid bases using fatty acyl-CoA. This inhibition results in a decrease in desoxymethylsphinganine levels and an accumulation of sphinganine. The compound’s molecular targets include various enzymes involved in sphingolipid metabolism, and its pathways involve the regulation of sphingolipid biosynthesis and degradation .
類似化合物との比較
Similar Compounds
N-C16-deoxysphinganine: Another N-acylated form of 1-deoxysphinganine with a longer fatty acyl chain.
N-C12-deoxysphingosine: A similar compound with a different sphingoid base structure.
N-C241-deoxysphingosine: A compound with an even longer fatty acyl chain and a double bond in the acyl chain.
Uniqueness
N-lauroyl-1-desoxyMethylsphinganine is unique due to its specific fatty acyl chain length (C12) and its potent inhibitory effects on sphingolipid metabolism. Its distinct chemical structure and biological activity make it a valuable compound for research and industrial applications .
特性
分子式 |
C29H59NO2 |
|---|---|
分子量 |
453.8 g/mol |
IUPAC名 |
N-(2-hydroxyheptadecyl)dodecanamide |
InChI |
InChI=1S/C29H59NO2/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-28(31)27-30-29(32)26-24-22-20-17-12-10-8-6-4-2/h28,31H,3-27H2,1-2H3,(H,30,32) |
InChIキー |
WTQWTKLHSAHXCK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCC(CNC(=O)CCCCCCCCCCC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-3-(difluoromethyl)imidazo[1,2-A]pyrazine](/img/structure/B12067583.png)

![1,1'-[Ethane-1,2-diylbis(iminoethane-2,1-diyl)]bisimidazolidine-2,4-dione](/img/structure/B12067595.png)
![[(E)-(6-fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 2-chloroacetate](/img/structure/B12067605.png)

![4-[(2-Methylpropyl)sulfanyl]phenol](/img/structure/B12067629.png)
![(8R,9S,10R,13S,14S,16S,17R)-17-Hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12067648.png)

![Glycine, N-[2-[(carboxymethyl)[(2-hydroxyphenyl)methyl]amino]ethyl]-N-[(2-hydroxyphenyl)methyl]-, 1-ethyl ester, monosodium salt (9CI)](/img/structure/B12067661.png)
![tert-Butyl 3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B12067668.png)
![[4-(2,2-Difluoropropoxy)phenyl]methanamine](/img/structure/B12067676.png)


![1,3-Benzenedicarboxylic acid, 5-[(2E)-2-butenyloxy]-, monomethyl ester](/img/structure/B12067689.png)
